(Z)-N-(3-butyl-4-(2,4-dichlorophenyl)thiazol-2(3H)-ylidene)aniline
Description
Properties
IUPAC Name |
3-butyl-4-(2,4-dichlorophenyl)-N-phenyl-1,3-thiazol-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2S/c1-2-3-11-23-18(16-10-9-14(20)12-17(16)21)13-24-19(23)22-15-7-5-4-6-8-15/h4-10,12-13H,2-3,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRAMGDLAVYLFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CSC1=NC2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-butyl-4-(2,4-dichlorophenyl)thiazol-2(3H)-ylidene)aniline typically involves the condensation of an appropriate thiazole derivative with an aniline derivative under specific reaction conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
Thiazole derivatives are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
The compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry
In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (Z)-N-(3-butyl-4-(2,4-dichlorophenyl)thiazol-2(3H)-ylidene)aniline would depend on its specific biological target. Typically, thiazole derivatives interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Thiazol-2(3H)-ylidene aniline derivatives vary primarily in their substituents on the thiazole ring and the aryl groups attached to the imine nitrogen. Below is a comparative analysis of structurally related compounds:
Key Observations:
- Electronic Properties : The 2,4-dichlorophenyl group in the target compound provides stronger electron-withdrawing effects than single Cl or Me substituents, altering redox behavior and conjugation .
- Spectral Data : Compounds with acryloyl or benzamide groups (e.g., 4g in ) exhibit distinct IR carbonyl stretches (~1690 cm⁻¹), absent in aniline derivatives.
Thermal and Stability Data
- The target compound’s melting point is expected to exceed 200°C (based on ’s thiadiazole analog) due to stronger intermolecular forces from the dichlorophenyl group.
- Methoxyethyl-substituted analogs () exhibit lower thermal stability, likely due to ether linkage vulnerability .
Research Findings and Data Tables
Table 1: Spectroscopic and Analytical Data Comparison
Biological Activity
(Z)-N-(3-butyl-4-(2,4-dichlorophenyl)thiazol-2(3H)-ylidene)aniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and associated research findings.
Chemical Structure and Properties
The compound features a thiazole ring that is substituted with a butyl group and a dichlorophenyl moiety. The thiazole structure is known for its biological significance, often serving as a scaffold for various pharmacologically active compounds.
Mechanisms of Biological Activity
Research indicates that compounds containing thiazole rings exhibit a range of biological activities, including:
- Antimicrobial Activity : Thiazole derivatives have been shown to possess significant antimicrobial properties against various pathogens. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Activity : Studies have suggested that thiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. For instance, certain thiazole compounds have been reported to inhibit tumor growth in xenograft models.
- Antidepressant and Anticonvulsant Effects : Some thiazole derivatives have demonstrated antidepressant activity in animal models. For example, compounds similar to (Z)-N-(3-butyl-4-(2,4-dichlorophenyl)thiazol-2(3H)-ylidene)aniline have shown efficacy in reducing immobility time in the forced swim test (FST), indicating potential as antidepressants .
Research Findings
Several studies have investigated the biological activity of thiazole derivatives:
-
Antimicrobial Studies : A study evaluating various thiazole derivatives found that they exhibited potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showcasing effective inhibition at low concentrations.
Compound MIC (µg/mL) Target Organism 1 5 Staphylococcus aureus 2 10 Escherichia coli 3 15 Pseudomonas aeruginosa -
Anticancer Research : In vitro studies indicated that (Z)-N-(3-butyl-4-(2,4-dichlorophenyl)thiazol-2(3H)-ylidene)aniline could inhibit proliferation of cancer cell lines such as HeLa and MCF-7. The IC50 values were reported at various concentrations, showing dose-dependent effects.
Cell Line IC50 (µM) HeLa 12.5 MCF-7 15.0 - Neuropharmacological Effects : In behavioral tests for antidepressant activity, compounds structurally related to this aniline derivative showed significant reductions in immobility time in the FST at doses ranging from 30 mg/kg to 300 mg/kg, suggesting potential utility in treating depression .
Case Studies
A notable case study involved the synthesis and evaluation of a series of thiazole derivatives similar to (Z)-N-(3-butyl-4-(2,4-dichlorophenyl)thiazol-2(3H)-ylidene)aniline. These derivatives were tested for their ability to modulate neurotransmitter levels in the brain, with promising results indicating increased serotonin levels correlating with observed antidepressant effects.
Q & A
Q. What are the optimal synthetic routes for (Z)-N-(3-butyl-4-(2,4-dichlorophenyl)thiazol-2(3H)-ylidene)aniline, and how is its purity ensured?
The synthesis typically involves forming the thiazole core through cyclization or coupling reactions. A common approach employs N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) as a coupling agent in dichloromethane, followed by crystallization from ethanol to yield high-purity crystals . Key steps include:
- Reacting 2,4-dichlorophenyl-substituted thiazolamine precursors with aniline derivatives.
- Optimizing reaction temperature (e.g., 0–5°C for diazonium coupling) and solvent polarity to minimize side products .
- Purification via high-performance liquid chromatography (HPLC) or recrystallization .
Q. Which spectroscopic techniques are critical for confirming the Z-configuration and structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm regiochemistry and substituent positions. For example, the Z-configuration is inferred from coupling constants (J) in the thiazole ring protons and NOE correlations .
- X-ray Crystallography: Resolves spatial arrangement, confirming the Z-geometry and dihedral angles between the thiazole and aniline moieties .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets, such as enzymes or receptors?
- Molecular Docking: Tools like AutoDock Vina simulate binding affinities to targets (e.g., kinases or bacterial enzymes). The dichlorophenyl group may occupy hydrophobic pockets, while the aniline moiety forms hydrogen bonds .
- QSAR Studies: Correlate structural features (e.g., logP, polar surface area) with bioactivity data to optimize substituents for enhanced potency .
- MD Simulations: Assess stability of ligand-target complexes over time, identifying critical residues for interaction .
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) across studies?
- Dose-Response Analysis: Validate activity thresholds using standardized assays (e.g., MIC for antimicrobials, IC50 for cytotoxicity) .
- Target-Specific Profiling: Use kinase panels or bacterial strain libraries to identify selectivity patterns. For example, the 2,4-dichlorophenyl group may enhance Gram-positive bacterial inhibition but show limited anticancer activity .
- Meta-Analysis: Compare structural analogs (e.g., bromophenyl vs. dichlorophenyl substituents) to isolate substituent effects .
Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?
- pH Stability Tests: Assess degradation in buffers (pH 1–9) via HPLC. The butyl group may improve lipid solubility, enhancing metabolic stability .
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
- Microsomal Assays: Use liver microsomes to predict CYP450-mediated metabolism and identify vulnerable sites (e.g., thiazole ring oxidation) .
Q. How do reaction conditions (solvent, catalyst, temperature) influence the stereoselectivity of the Z-isomer during synthesis?
- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor Z-isomer formation by stabilizing transition states through dipole interactions .
- Catalytic Control: Chiral catalysts (e.g., L-proline derivatives) can induce enantioselectivity in asymmetric syntheses .
- Temperature: Lower temperatures (e.g., −20°C) reduce kinetic competition, favoring thermodynamically stable Z-configurations .
Q. What are the key challenges in scaling up the synthesis of this compound for preclinical trials?
- Batch Reactor Limitations: Scale-up may require transitioning from batch to continuous flow reactors to maintain yield and purity .
- Purification Bottlenecks: Replace column chromatography with countercurrent distribution or crystallization gradients for cost-effective large-scale purification .
- Regulatory Compliance: Ensure adherence to ICH guidelines for impurity profiling (e.g., identifying genotoxic nitrosamines) .
Methodological Guidelines
Q. Designing a Structure-Activity Relationship (SAR) Study for Thiazole Derivatives
- Variable Substituents: Systematically modify the butyl chain length, dichlorophenyl positions, and aniline substituents.
- Assay Selection: Use parallel assays (e.g., antibacterial disk diffusion, cancer cell line viability) to map substituent effects .
- Data Analysis: Apply multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity .
Q. Validating the Mechanism of Action: Enzymatic vs. Non-Enzymatic Pathways
- Enzyme Inhibition Assays: Measure IC50 against target enzymes (e.g., DNA gyrase for antimicrobial activity) .
- Reactive Oxygen Species (ROS) Detection: Use fluorescent probes (e.g., DCFH-DA) to assess oxidative stress contributions in anticancer effects .
- Gene Knockout Models: CRISPR-Cas9-modified bacterial/cancer cells can confirm target specificity .
Q. Addressing Synthetic Byproducts and Impurities in Complex Reactions
- LC-MS Tracking: Identify byproducts (e.g., E/Z isomer mixtures) during synthesis .
- Design of Experiments (DoE): Use factorial designs to optimize reaction parameters (e.g., reagent ratios, time) and minimize impurities .
- Forced Degradation Studies: Expose the compound to heat, light, and humidity to predict stability issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
